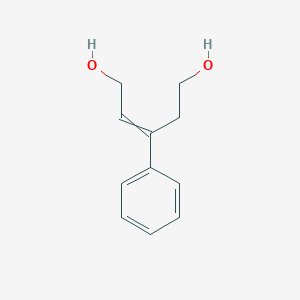
3-Phenylpent-2-ene-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylpent-2-ene-1,5-diol is an organic compound characterized by the presence of a phenyl group attached to a pentene backbone with two hydroxyl groups located at the first and fifth positions. This compound is a type of diol, which means it contains two hydroxyl groups (-OH). Diols are known for their versatility in chemical reactions and their importance in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenylpent-2-ene-1,5-diol can be synthesized through several methods. One common approach involves the dihydroxylation of alkenes. This process can be either syn or anti-dihydroxylation depending on the reagents used. For example, syn dihydroxylation can be achieved using osmium tetroxide, while anti-dihydroxylation can be carried out with meta-chloroperoxybenzoic acid (MCPBA) and other peroxides .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylpent-2-ene-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing functional groups.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield various alcohols .
Aplicaciones Científicas De Investigación
3-Phenylpent-2-ene-1,5-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-Phenylpent-2-ene-1,5-diol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The presence of the phenyl group also affects its chemical behavior and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-Methylpent-2-ene-1,5-diol: Similar structure but with a methyl group instead of a phenyl group.
Butane-1,4-diol: A simpler diol with a shorter carbon chain.
1,2-Ethanediol (Ethylene glycol): A common diol used in antifreeze and other applications.
Uniqueness
3-Phenylpent-2-ene-1,5-diol is unique due to the presence of both a phenyl group and a pentene backbone, which confer distinct chemical properties and reactivity. The combination of these structural features makes it a valuable compound for various chemical and industrial applications .
Propiedades
Número CAS |
72169-35-8 |
|---|---|
Fórmula molecular |
C11H14O2 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
3-phenylpent-2-ene-1,5-diol |
InChI |
InChI=1S/C11H14O2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-6,12-13H,7-9H2 |
Clave InChI |
CARAOUISODXAIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


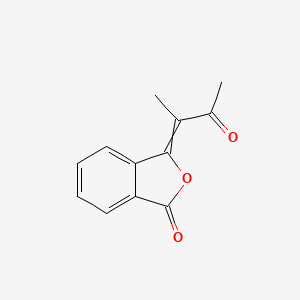
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)
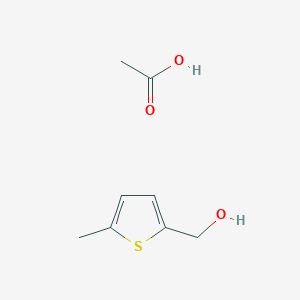
![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)

![2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14461228.png)
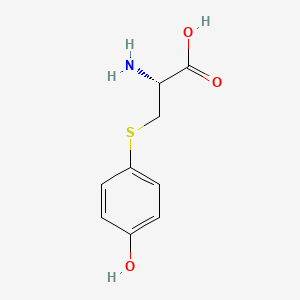

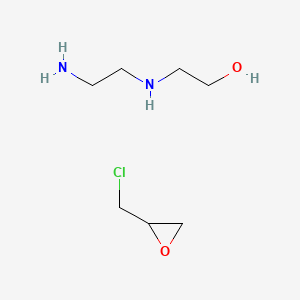
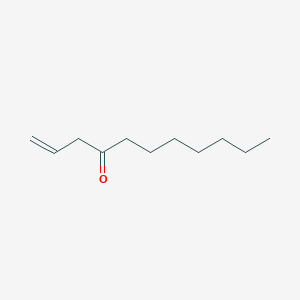
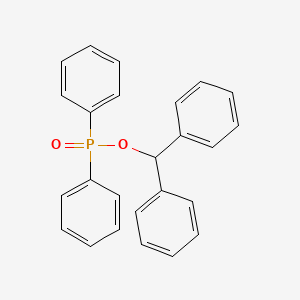
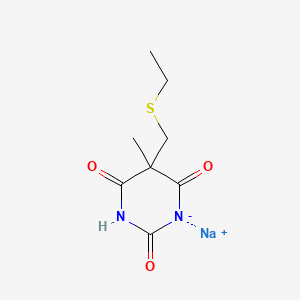
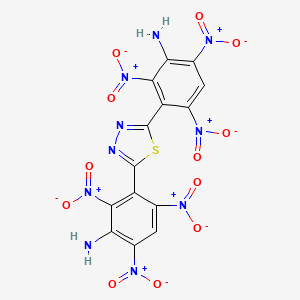
![2-(4-methylpiperazin-1-yl)-N-[(E)-(2,3,5,6-tetramethylphenyl)methylideneamino]acetamide](/img/structure/B14461271.png)
